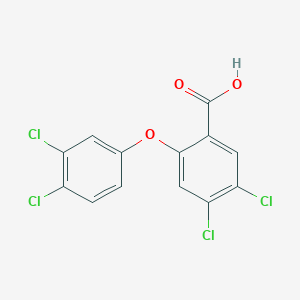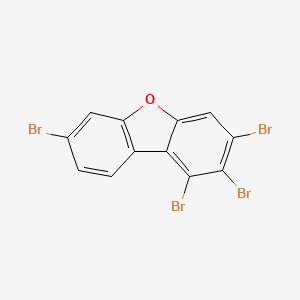![molecular formula C16H6Cl2F12Si B15168220 Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- CAS No. 650583-78-1](/img/structure/B15168220.png)
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- is a chemical compound known for its unique properties due to the presence of trifluoromethyl groups. These groups significantly influence the compound’s reactivity and stability, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- typically involves the reaction of 2,4-bis(trifluoromethyl)phenyl derivatives with silicon tetrachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors may be employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as lithium aluminum hydride are used.
Coupling Reactions: Catalysts like palladium or nickel are often employed.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce larger, more complex molecules.
科学的研究の応用
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and polymers.
作用機序
The mechanism of action of Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- involves its interaction with various molecular targets. The trifluoromethyl groups enhance its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s overall behavior and effects.
類似化合物との比較
Similar Compounds
- Silane, bis[2,4-bis(trifluoromethyl)phenyl]difluoro-
- Silane, bis[2,4-bis(trifluoromethyl)phenyl]dibromo-
- Silane, bis[2,4-bis(trifluoromethyl)phenyl]diiodo-
Uniqueness
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- is unique due to its specific combination of trifluoromethyl groups and chlorine atoms. This combination imparts distinct reactivity and stability, making it particularly valuable in applications requiring high-performance materials and reagents.
特性
CAS番号 |
650583-78-1 |
|---|---|
分子式 |
C16H6Cl2F12Si |
分子量 |
525.2 g/mol |
IUPAC名 |
bis[2,4-bis(trifluoromethyl)phenyl]-dichlorosilane |
InChI |
InChI=1S/C16H6Cl2F12Si/c17-31(18,11-3-1-7(13(19,20)21)5-9(11)15(25,26)27)12-4-2-8(14(22,23)24)6-10(12)16(28,29)30/h1-6H |
InChIキー |
WLTCJMHBTOOSAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)[Si](C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)

![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)




![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)





![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
